tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate
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Overview
Description
tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutane derivative. One common method involves the use of tert-butyl chloroformate and cis-3-hydroxy-2,2-dimethylcyclobutanol under basic conditions to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry due to its rigid cyclobutane ring.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug design and development, particularly as a prodrug or a pharmacophore.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl (trans-3-hydroxy-2,2-dimethylcyclobutyl)carbamate
- tert-Butyl (cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
Comparison:
tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate: is unique due to its cis-configuration, which affects its stereochemistry and reactivity.
tert-Butyl (trans-3-hydroxy-2,2-dimethylcyclobutyl)carbamate: has a different spatial arrangement, leading to variations in its chemical behavior and applications.
tert-Butyl (cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: has additional methyl groups, influencing its steric properties and interactions.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSLOTCOOFGGJW-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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